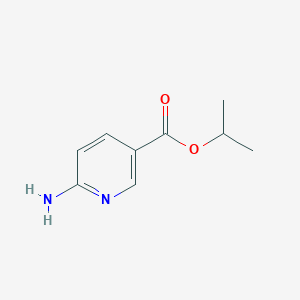
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is a complex organic compound that features a combination of aromatic rings and nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine from 4-chloroaniline through diazotization and reduction reactions . The 4-chlorophenylhydrazine is then reacted with pyridine-2-carbaldehyde to form the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-phenyl)-pyridine: Shares a similar structure but lacks the pyrazine ring.
(4-Chloro-phenyl)-pyrazine: Similar but without the pyridine ring.
(4-Chloro-phenyl)-amine: A simpler structure with only the phenyl and amine groups.
Uniqueness
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is unique due to the combination of its aromatic and heterocyclic rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C15H11ClN4 |
|---|---|
Molecular Weight |
282.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-pyridin-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-11-4-6-12(7-5-11)19-15-10-17-9-14(20-15)13-3-1-2-8-18-13/h1-10H,(H,19,20) |
InChI Key |
KQMBHVYNMWCUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CC(=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


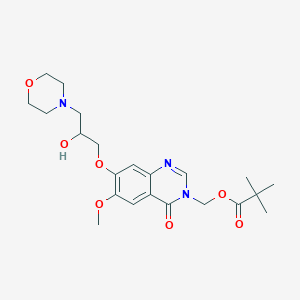
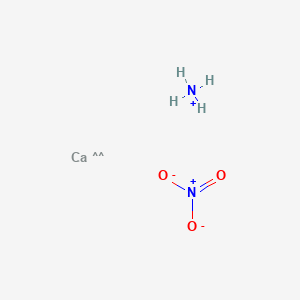
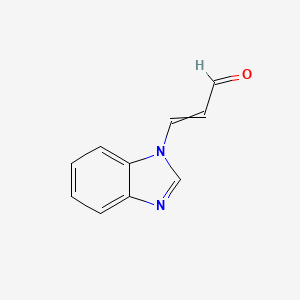
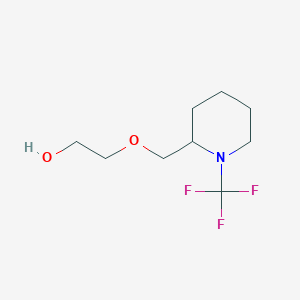
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)
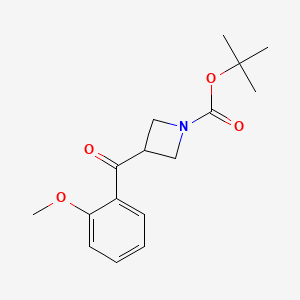
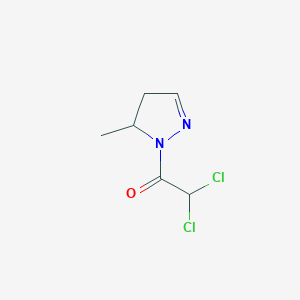
![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)
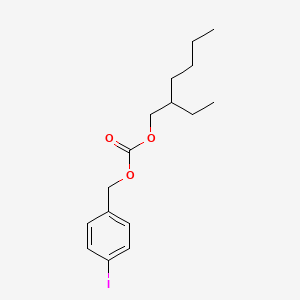
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate](/img/structure/B13960242.png)
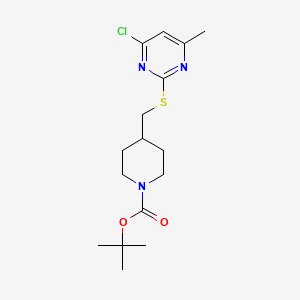

![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)
